2-Chloro-6-cyanonicotinic acid
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Overview
Description
2-Chloro-6-cyanonicotinic acid is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the second position and a cyano group at the sixth position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-6-cyanonicotinic acid can be synthesized through several methods:
Chlorination of Nicotinic Acid Derivatives: One common method involves the chlorination of the N-oxide of nicotinic acid or related nicotinyl compounds.
Substitution Reactions: Another approach is the substitution of the hydroxyl group of 2-hydroxynicotinic acid.
Cyclization Reactions: A tandem reaction involving the cyclization of various acrolein derivatives can also be employed.
Industrial Production Methods: Industrial production typically involves large-scale chlorination and substitution reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Chloro-6-cyanonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The cyano group can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide, potassium carbonate.
Oxidation Reactions: Various oxidizing agents depending on the desired product.
Cyclization Reactions: Specific catalysts and solvents tailored to the reaction conditions.
Major Products Formed:
- Substituted nicotinic acid derivatives.
- Complex heterocyclic compounds.
Scientific Research Applications
2-Chloro-6-cyanonicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
2-Chloro-6-cyanonicotinic acid can be compared with other nicotinic acid derivatives:
2-Chloronicotinic Acid: Similar in structure but lacks the cyano group, leading to different chemical properties and applications.
6-Cyanonicotinic Acid:
Uniqueness: The presence of both chlorine and cyano groups in this compound makes it unique, providing distinct chemical properties and a broader range of applications compared to its analogs .
Comparison with Similar Compounds
- 2-Chloronicotinic Acid
- 6-Cyanonicotinic Acid
- 2,4-Dichloronicotinic Acid
Properties
IUPAC Name |
2-chloro-6-cyanopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-5(7(11)12)2-1-4(3-9)10-6/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQPSOFXRJPCIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356850-56-0 |
Source
|
Record name | 2-chloro-6-cyanopyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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